molecular formula C11H18ClNO B7968188 N-{1-[(1S,4R)-bicyclo[2.2.1]heptan-2-yl]ethyl}-2-chloroacetamide

N-{1-[(1S,4R)-bicyclo[2.2.1]heptan-2-yl]ethyl}-2-chloroacetamide

Cat. No.: B7968188
M. Wt: 215.72 g/mol
InChI Key: LARFYGYUBWEGFA-MXAZLMSGSA-N
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Preparation Methods

The synthesis of N-{1-[(1S,4R)-bicyclo[2.2.1]heptan-2-yl]ethyl}-2-chloroacetamide involves several steps. One common synthetic route includes the reaction of a bicyclo[2.2.1]heptane derivative with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-{1-[(1S,4R)-bicyclo[2.2.1]heptan-2-yl]ethyl}-2-chloroacetamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-{1-[(1S,4R)-bicyclo[2.2.1]heptan-2-yl]ethyl}-2-chloroacetamide involves its interaction with molecular targets such as enzymes and receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The bicyclic structure of the compound also contributes to its binding affinity and specificity for certain targets .

Properties

IUPAC Name

N-[1-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]ethyl]-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO/c1-7(13-11(14)6-12)10-5-8-2-3-9(10)4-8/h7-10H,2-6H2,1H3,(H,13,14)/t7?,8-,9+,10?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARFYGYUBWEGFA-MXAZLMSGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1C[C@@H]2CC[C@H]1C2)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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